molecular formula C11H16N2O B2434273 [3-(Piperazin-1-YL)phenyl]methanol CAS No. 795264-41-4

[3-(Piperazin-1-YL)phenyl]methanol

Cat. No.: B2434273
CAS No.: 795264-41-4
M. Wt: 192.262
InChI Key: QGADJOGOJXPTOT-UHFFFAOYSA-N
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Description

“[3-(Piperazin-1-YL)phenyl]methanol” is a chemical compound with the CAS Number: 795264-41-4 and a molecular weight of 192.26 . It has a linear formula of C11H16N2O .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H16N2O/c14-9-10-2-1-3-11(8-10)13-6-4-12-5-7-13/h1-3,8,12,14H,4-7,9H2 . This indicates the molecular structure of the compound.

Scientific Research Applications

Histamine H3 Receptor Antagonists

One significant application of compounds similar to “[3-(Piperazin-1-YL)phenyl]methanol” is in the development of histamine H3 receptor antagonists. These compounds have been optimized for wake-promoting activity, leading to the discovery of two candidates for Phase I and Phase II clinical trials (Letavic et al., 2015).

Fluorescent Logic Gates

Compounds with a piperazine receptor and an aryl group, like “this compound,” have been used to create fluorescent logic gates. These compounds demonstrate their utility in probing cellular microenvironments by reconfiguring between TRANSFER and AND logic depending on solvent polarity (Gauci & Magri, 2022).

Chiral Nonracemic Piperazin-2-yl Methanols

The synthesis and study of chiral, nonracemic piperazin-2-yl methanols, structurally related to “this compound,” have been conducted. These derivatives exhibit affinity for σ-receptors, which are significant in receptor binding studies (Beduerftig & Wünsch, 2004).

Anti-Inflammatory and Analgesic Agents

Derivatives of 2-hydroxymethylbenzamides, which include piperazin-1-yl structures, have been evaluated for anti-inflammatory and analgesic activities, showing notable activity in some members of the series (Okunrobo et al., 2006).

Electroxidative Cyclization

N-Benzyl-2-piperidinemethanols, related to “this compound,” have been synthesized using electrooxidative methods. This process is significant for the synthesis of novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives (Okimoto et al., 2012).

Antimicrobial Activity

Novel derivatives of piperazin-1-yl, structurally akin to “this compound,” have been synthesized and evaluated for antimicrobial activity. These compounds have shown significant antibacterial and antifungal properties, contributing to the research in antimicrobial agents (Mandala et al., 2013).

Future Directions

The future directions for “[3-(Piperazin-1-YL)phenyl]methanol” could involve further exploration of its potential therapeutic applications, given the bioactivity exhibited by similar compounds .

Properties

IUPAC Name

(3-piperazin-1-ylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-9-10-2-1-3-11(8-10)13-6-4-12-5-7-13/h1-3,8,12,14H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGADJOGOJXPTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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